Octyl 2-cyanoacetate
Overview
Description
Pyraflufen-ethyl: is a synthetic herbicide belonging to the phenylpyrazole class of chemicals. It is primarily used to control broad-leaved weeds and grasses in various crops. The compound is known for its selective action and is often applied as a desiccant. Pyraflufen-ethyl works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which leads to the destruction of cell membranes in plants .
Mechanism of Action
Target of Action
Octyl 2-cyanoacetate, also known as Octyl cyanoacetate, is primarily used as a wound closure adhesive . Its primary targets are the superficial layers of the epithelium, where it binds to form a watertight seal . This seal allows for uninterrupted healing of the wound .
Mode of Action
The mode of action of this compound involves a rapid polymerization process. When the monomers of this compound are exposed to anions, provided either by moisture from the skin or exudate, they quickly polymerize . This polymerization causes an exothermic reaction, binding to the most superficial layer of the epithelium . The seal formed by the cyanoacrylate is watertight, allowing for the wound to heal uninterrupted .
Biochemical Pathways
The biochemical pathway of this compound primarily involves the polymerization of its monomers in the presence of anions. This process results in the formation of a strong, flexible polymer that binds to the epithelial tissue and forms a seal over the wound .
Pharmacokinetics
It is known that the compound forms a flexible polymer when applied to a wound, which allows for normal healing of the tissue beneath . The adhesive may be used instead of sutures or staples to protect the wound from moisture and microbes, and typically sloughs off spontaneously in 5 to 10 days .
Result of Action
The primary result of this compound’s action is the formation of a watertight seal over a wound, allowing for uninterrupted healing . This seal protects the wound from moisture and microbes, promoting healing and reducing the risk of infection . In addition, this compound has been observed to have antimicrobial properties against gram-positive and non-pseudomonas gram-negative bacteria .
Action Environment
The action of this compound is influenced by environmental factors such as moisture and warmth. The compound polymerizes rapidly in the presence of moisture, forming bonds with the tissue and holding the wound closed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyraflufen-ethyl involves the condensation of the carboxy group of pyraflufen with ethanol, resulting in the formation of an ethyl ester. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of pyraflufen-ethyl follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Pyraflufen-ethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products: The major products formed from these reactions include various metabolites and derivatives of pyraflufen-ethyl, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: In chemistry, pyraflufen-ethyl is used as a model compound to study the mechanisms of herbicide action and the development of new herbicidal agents .
Biology: In biological research, the compound is used to investigate the effects of herbicides on plant physiology and biochemistry. It is also used to study the resistance mechanisms in weeds .
Medicine: While pyraflufen-ethyl is not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications .
Industry: In the agricultural industry, pyraflufen-ethyl is widely used as a herbicide to control weeds in various crops, including potatoes, vines, and non-cropped areas .
Comparison with Similar Compounds
Flumioxazin: Another PPO inhibitor used as a herbicide.
Oxyfluorfen: A diphenylether herbicide with similar action.
Fomesafen: A selective herbicide used to control broadleaf weeds.
Uniqueness: Pyraflufen-ethyl is unique due to its high efficacy at low application rates and its ability to control a wide range of weed species. Its selective action and rapid degradation in the environment make it a preferred choice for integrated weed management programs .
Properties
IUPAC Name |
octyl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCTWXWDQMXVDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402694 | |
Record name | Octyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15666-97-4 | |
Record name | Octyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of octyl cyanoacetate?
A1: Octyl cyanoacetate has the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol.
Q2: How is octyl cyanoacetate synthesized?
A2: Octyl cyanoacetate is typically synthesized through the esterification of cyanoacetic acid with octanol. This reaction is often catalyzed by p-toluene sulfonic acid. [] Another method involves the interesterification of ethyl cyanoacetate with n-octanol, using catalysts like tetra-n-butyl titanate or sulfuric acid. []
Q3: What spectroscopic techniques are used to characterize octyl cyanoacetate?
A3: Commonly used spectroscopic techniques include:
- FTIR: Confirms the presence of functional groups like -OH and -CN. []
- 1H NMR and 13C NMR: Provide detailed structural information about the compound. [, , , , , , , , , , ]
Q4: What is a prominent application of octyl cyanoacetate?
A4: Octyl cyanoacetate serves as a key precursor in the synthesis of octyl 2-cyanoacrylate, a primary component in medical cyanoacrylate adhesives. []
Q5: How is octyl cyanoacetate utilized in material science?
A6: Octyl cyanoacetate acts as a building block in synthesizing novel trisubstituted ethylenes, which can be further copolymerized with styrene to create new polymers. These polymers exhibit diverse properties depending on the substituents on the phenyl ring of octyl phenylcyanoacrylate. [, , , , , , , , , ]
Q6: How does octyl cyanoacetate contribute to organic solar cell technology?
A7: Octyl cyanoacetate is employed as an end-capped acceptor unit in the design and synthesis of small molecules for solution-processed organic solar cells. [, , , , , , , ]
Q7: What influences the performance of octyl cyanoacetate-based molecules in organic solar cells?
A8: Factors like electron-withdrawing ability, molecular packing, and energy level alignment with other components in the solar cell significantly affect their performance. [, , , ]
Q8: Can you provide an example of a successful application of octyl cyanoacetate in organic solar cells?
A9: In a study, a small molecule (DR(3)TBDT) utilizing octyl cyanoacetate as the end-capped unit achieved a power conversion efficiency of 7.38% in an organic solar cell. This result highlighted the potential of fine-tuning molecular structures incorporating octyl cyanoacetate for improved device performance. []
Q9: Are there alternative compounds to octyl cyanoacetate in organic solar cells?
A10: Yes, alternatives include 3-ethylrhodanine and 2H-indene-1,3-dione, each offering different properties that impact the open-circuit voltage and overall efficiency of the solar cells. []
Q10: What are the implications of octyl 2-cyanoacrylate's rapid polymerization in medical adhesives?
A12: This property makes octyl 2-cyanoacrylate highly desirable in medical adhesives for wound closure as it allows for fast curing and strong bonding. [, , ]
Q11: Are there challenges in synthesizing octyl cyanoacrylate due to its rapid polymerization?
A13: Yes, the synthesis of octyl 2-cyanoacrylate requires careful control of reaction conditions to avoid premature polymerization. Synthetic routes involving free nucleophilic products are typically avoided. []
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